molecular formula C5H8O B049383 2-Cyclopropylacetaldehyde CAS No. 56105-19-2

2-Cyclopropylacetaldehyde

Cat. No.: B049383
CAS No.: 56105-19-2
M. Wt: 84.12 g/mol
InChI Key: TUHIBIVYQLRGME-UHFFFAOYSA-N
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Description

2-Cyclopropylacetaldehyde is an organic compound with the molecular formula C5H8O. It is characterized by a cyclopropyl group attached to an acetaldehyde moiety. This compound is a colorless liquid with a distinctive odor and is soluble in water and most organic solvents. It is used in various chemical syntheses and has applications in the fragrance and polymer industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylacetaldehyde can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of 2-cyclopropylethanol due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

2-Cyclopropylacetaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid catalysts for oxidation reactions.

Major products formed from these reactions include cyclopropylacetic acid and 2-cyclopropylethanol .

Mechanism of Action

The mechanism of action of 2-cyclopropylacetaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo various chemical transformations, including nucleophilic addition, oxidation, and reduction. These reactions are facilitated by the presence of the cyclopropyl group, which can stabilize transition states and intermediates through its unique ring strain and electronic effects .

Comparison with Similar Compounds

2-Cyclopropylacetaldehyde can be compared with other similar compounds such as:

    Cyclopropylacetone: Unlike this compound, cyclopropylacetone has a ketone functional group instead of an aldehyde. This difference in functional groups leads to variations in reactivity and applications.

    Cyclopropylmethanol: This compound has a hydroxyl group instead of an aldehyde group. It is less reactive than this compound and is primarily used as an intermediate in organic synthesis.

    Cyclopropylacetic Acid: This compound is the oxidized form of this compound.

The uniqueness of this compound lies in its aldehyde functional group, which imparts high reactivity and versatility in chemical synthesis .

Properties

IUPAC Name

2-cyclopropylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHIBIVYQLRGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437873
Record name 2-cyclopropylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56105-19-2
Record name 2-cyclopropylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPANEACETALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylacetaldehyde
Reactant of Route 2
2-Cyclopropylacetaldehyde
Reactant of Route 3
2-Cyclopropylacetaldehyde
Reactant of Route 4
2-Cyclopropylacetaldehyde
Reactant of Route 5
Reactant of Route 5
2-Cyclopropylacetaldehyde
Reactant of Route 6
Reactant of Route 6
2-Cyclopropylacetaldehyde

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